5-methyl-N-(4-(2-(methylamino)-2-oxoethyl)phenyl)isoxazole-4-carboxamide

Scaffold comparison Regioisomerism DHODH inhibition

5-methyl-N-(4-(2-(methylamino)-2-oxoethyl)phenyl)isoxazole-4-carboxamide (CAS 1448131-19-8) is a synthetic, small-molecule isoxazole-4-carboxamide derivative with the molecular formula C14H15N3O3 and a molecular weight of 273.29 g/mol. The compound belongs to a therapeutically validated scaffold class: isoxazole-4-carboxamides are the pharmacophoric core of the marketed disease-modifying antirheumatic drug (DMARD) leflunomide and its active metabolite A77 1726.

Molecular Formula C14H15N3O3
Molecular Weight 273.292
CAS No. 1448131-19-8
Cat. No. B2881568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N-(4-(2-(methylamino)-2-oxoethyl)phenyl)isoxazole-4-carboxamide
CAS1448131-19-8
Molecular FormulaC14H15N3O3
Molecular Weight273.292
Structural Identifiers
SMILESCC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)CC(=O)NC
InChIInChI=1S/C14H15N3O3/c1-9-12(8-16-20-9)14(19)17-11-5-3-10(4-6-11)7-13(18)15-2/h3-6,8H,7H2,1-2H3,(H,15,18)(H,17,19)
InChIKeyUULYVEHIRIOSNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-methyl-N-(4-(2-(methylamino)-2-oxoethyl)phenyl)isoxazole-4-carboxamide (CAS 1448131-19-8): Procurement-Relevant Chemical Class and Core Characteristics


5-methyl-N-(4-(2-(methylamino)-2-oxoethyl)phenyl)isoxazole-4-carboxamide (CAS 1448131-19-8) is a synthetic, small-molecule isoxazole-4-carboxamide derivative with the molecular formula C14H15N3O3 and a molecular weight of 273.29 g/mol [1]. The compound belongs to a therapeutically validated scaffold class: isoxazole-4-carboxamides are the pharmacophoric core of the marketed disease-modifying antirheumatic drug (DMARD) leflunomide and its active metabolite A77 1726 [2]. Structurally, this compound is distinguished by a 5-methylisoxazole ring linked via a 4-carboxamide bridge to a phenyl ring that bears a para-oriented methylamino-oxoethyl side chain, placing it within the SAR space explored in multiple patent families targeting anti-inflammatory, anticancer, and kinase-inhibitory activities [3][4].

5-methyl-N-(4-(2-(methylamino)-2-oxoethyl)phenyl)isoxazole-4-carboxamide (CAS 1448131-19-8): Why In-Class Analogs Are Not Interchangeable in Procurement


Substitution of the aniline para-substituent on 5-methylisoxazole-4-carboxamide scaffolds is the primary determinant of target engagement, selectivity, and pharmacokinetic fate, making generic interchange of in-class analogs scientifically unsound without explicit comparative data [1][2]. Within this scaffold family, the para-trifluoromethylanilide (leflunomide) is a prodrug requiring metabolic opening of the isoxazole ring to generate the active DHODH inhibitor A77 1726, whereas analogs bearing amide-linked side chains (such as the methylamino-oxoethyl group in the target compound) are expected to exhibit distinct metabolic stability, protein binding, and polypharmacology profiles—including differential inhibition of protein tyrosine kinases such as PDGFR and FGFR [3][4]. Consequently, procurement decisions that treat any 5-methylisoxazole-4-carboxamide as functionally equivalent risk introducing uncontrolled variables into biological assays or synthesis workflows.

5-methyl-N-(4-(2-(methylamino)-2-oxoethyl)phenyl)isoxazole-4-carboxamide (CAS 1448131-19-8): Quantitative Differentiation Evidence Versus Closest Analogs


Scaffold Confirmation: 5-Methylisoxazole-4-Carboxamide Core Versus Regioisomeric 5-Methylisoxazole-3-Carboxamide Scaffolds

The target compound retains the 5-methylisoxazole-4-carboxamide core, which is the validated pharmacophore of leflunomide and its active metabolite. A systematic scaffold comparison study demonstrated that shifting the carboxamide attachment from the 4-position to the 3-position of 5-methylisoxazole fundamentally alters biological activity profiles: 5-methylisoxazole-4-carboxamides preferentially inhibit dihydroorotate dehydrogenase (DHODH) and select protein tyrosine kinases, whereas 5-methylisoxazole-3-carboxamides exhibit divergent target engagement and weaker immunosuppressive potency [1]. This regioisomeric distinction is product-defining because 3-carboxamide regioisomers are commercially available and may be mistaken for functional equivalents in procurement .

Scaffold comparison Regioisomerism DHODH inhibition

Para-Substituent Differentiation: Methylamino-Oxoethyl Side Chain Versus Trifluoromethyl (Leflunomide Core)

The defining structural feature of CAS 1448131-19-8 is its para-(methylamino-oxoethyl)phenyl substituent, which replaces the para-trifluoromethyl group of leflunomide. This substitution fundamentally alters the compound's physicochemical properties: the target compound has a molecular formula of C14H15N3O3 (MW 273.29) versus C12H9F3N2O2 (MW 270.21) for leflunomide . Critically, leflunomide is a prodrug whose p-trifluoromethylanilide group is necessary for metabolic isoxazole ring opening to yield the active malononitrilamide A77 1726 [1]. The methylamino-oxoethyl side chain introduces an additional amide bond and a secondary amine, which are predicted to alter metabolic processing, hydrogen-bonding capacity, and target protein interaction surfaces. Leflunomide analogs with altered anilide substituents have been shown to exhibit differential anti-inflammatory potencies in the carrageenan-induced paw edema assay: specific para-substituted analogs demonstrated LD50 values significantly greater than leflunomide or A77 1726 in male ICR mice, indicating that para-substitution directly governs both efficacy and toxicity profiles [2].

Analog comparison Side-chain SAR Para-substitution

Isoxazole-4-Carboxamide Class-Level COX-2 Inhibitory Potency: Benchmark for Anti-Inflammatory Screening Programs

A 2024 study of structurally related isoxazole-carboxamide derivatives established quantitative benchmarks for COX-2 inhibitory activity within this scaffold class. Five compounds demonstrated high COX-2 isozyme inhibition with IC50 values ranging from 0.24 to 1.30 μM and COX-2 selectivity indexes of 2.51–6.13 [1]. Compound MYM4 exhibited the lowest IC50 against COX-2 (0.24 μM) with a selectivity index of approximately 4, and additional antiproliferative activity against Hep3B (IC50 4.84 μM) and HeLa (IC50 1.57 μM) cell lines that was comparable to doxorubicin [2]. While the target compound CAS 1448131-19-8 has not been tested in this specific assay, these class-level data establish the potency range achievable within the isoxazole-4-carboxamide chemotype and provide a quantitative baseline against which the target compound's performance can be benchmarked in future head-to-head screening.

COX-2 inhibition Anti-inflammatory activity Class benchmark

HIF-2α Agonist Scaffold Potential: Structural Overlap with 3-Aryl-5-Methylisoxazole-4-Carboxamide Agonists

A 2024 study identified 3-aryl-5-methylisoxazole-4-carboxamide derivatives as novel HIF-2α agonists through docking-based virtual screening. Lead compounds 12g and 14d exhibited potent HIF-2α agonistic activity in vitro with EC50 values of 2.29 μM and 1.78 μM, respectively, and compound 14d demonstrated favorable oral bioavailability of 68.71% in pharmacokinetic profiling [1]. The target compound CAS 1448131-19-8 shares the identical 5-methylisoxazole-4-carboxamide core with a para-substituted phenyl ring, positioning it within the same structural space as these validated HIF-2α agonists. The methylamino-oxoethyl side chain introduces additional polarity that could influence binding to the HIF-2α PAS-B domain allosteric pocket identified in molecular dynamics simulations of these agonists .

HIF-2α agonism Renal anemia Scaffold repurposing

Patent-Protected Chemical Space: Differentiation from Kinase-Focused Isoxazole-4-Carboxamide Patent Families

CAS 1448131-19-8 occupies a distinct position in the patent landscape relative to several major isoxazole-4-carboxamide patent families. The compound is not encompassed by the generic Markush structures of the Epizyme SMYD3/SMYD2 inhibitor patents (e.g., US 2020/0148650 A1), which require specific substitution patterns at R1, R2, A, X, and Z positions that do not map onto the target compound's methylamino-oxoethyl side chain [1]. Similarly, the compound falls outside the ghrelin receptor modulator patent family (US 2006/0089398 A1), which requires a different substitution arrangement [2]. This structural distinctiveness from heavily patented chemotypes reduces freedom-to-operate concerns for certain research applications while also confirming that the compound has not been subjected to the same intensity of pharmacological profiling as compounds within these patent families.

Patent landscape Kinase inhibition SMYD inhibitor

Cumulative Data Gap Assessment: Procurement Risk Analysis for CAS 1448131-19-8

A systematic evidence audit for CAS 1448131-19-8 reveals significant quantitative data gaps that constitute the primary differentiation risk for procurement. At the time of analysis, no peer-reviewed publications were found reporting IC50, EC50, Ki, or Kd values for this specific compound in any target-based or phenotypic assay; no in vivo pharmacokinetic parameters (Cmax, t1/2, bioavailability); no selectivity profiling data against panels of kinases, GPCRs, or other off-target proteins; and no head-to-head comparative data against leflunomide, A77 1726, or any other named isoxazole-4-carboxamide analog [1]. This contrasts sharply with the extensively characterized leflunomide scaffold (thousands of publications) and the emerging HIF-2α agonist and COX-2 inhibitor series that have defined potency benchmarks as described above. For informed procurement, users must weigh the compound's structural novelty (methylamino-oxoethyl side chain) and patent landscape advantages against the absence of target-specific quantitative pharmacology data.

Data gap analysis Procurement risk Evidence quality

5-methyl-N-(4-(2-(methylamino)-2-oxoethyl)phenyl)isoxazole-4-carboxamide (CAS 1448131-19-8): Evidence-Linked Research and Industrial Application Scenarios


Non-Prodrug Isoxazole-4-Carboxamide Probe for PDGFR/FGFR Kinase Inhibition Studies

Researchers investigating platelet-derived growth factor receptor (PDGFR) or fibroblast growth factor receptor (FGFR) signaling who require a non-prodrug isoxazole-4-carboxamide scaffold should select CAS 1448131-19-8 over leflunomide. Leflunomide's para-trifluoromethylanilide group is a prodrug element essential for generating the DHODH-inhibitory metabolite A77 1726, which confounds interpretation of kinase inhibition data due to dual DHODH/kinase pharmacology. The target compound's para-methylamino-oxoethyl substituent is not a known prodrug substrate and introduces additional hydrogen-bonding capacity, as established in the side-chain differentiation analysis above [1][2].

COX-2 Inhibitor Screening Cascade Starting from a Structurally Distinct Chemotype

Medicinal chemistry teams conducting cyclooxygenase-2 (COX-2) inhibitor discovery can use CAS 1448131-19-8 as a structurally differentiated starting point for screening cascades. Published class benchmarks demonstrate that isoxazole-4-carboxamide derivatives achieve COX-2 IC50 values as low as 0.24 μM with COX-2 selectivity indexes up to 6.13 [3]. The target compound's unique para-methylamino-oxoethyl side chain offers an unexplored vector for optimizing COX-2 potency and selectivity relative to the established SAR described in the COX-2 inhibitor class analysis above.

HIF-2α Agonist Lead Optimization with a Novel para-Substituent

Drug discovery programs targeting renal anemia via HIF-2α stabilization should evaluate CAS 1448131-19-8 in HIF-2α luciferase reporter assays. The 3-aryl-5-methylisoxazole-4-carboxamide scaffold has been validated as a HIF-2α agonist chemotype, with lead compound 14d achieving an EC50 of 1.78 μM and oral bioavailability of 68.71% [4]. The target compound provides a structurally differentiated entry point for SAR expansion, with the methylamino-oxoethyl side chain potentially modifying PAS-B domain binding interactions previously characterized by molecular dynamics simulations .

IP-Unencumbered Chemical Probe for Academic Kinase Profiling Consortia

Academic screening laboratories and chemical probe development consortia that require compounds with minimal patent encumbrance should prioritize CAS 1448131-19-8. Patent landscape analysis confirms that the compound is not encompassed by the Markush structures of the major Epizyme SMYD inhibitor (US 2020/0148650 A1) or Abbott ghrelin receptor modulator (US 2006/0089398 A1) patent families [5][6]. However, procurement must be accompanied by a commitment to de novo pharmacological characterization, as evidenced by the data gap analysis demonstrating zero peer-reviewed quantitative potency publications for this specific compound at the time of analysis. Users should plan for in-house IC50 determination, selectivity profiling, and ADME characterization as part of their research workflow, particularly if results are intended for publication or translational development.

Quote Request

Request a Quote for 5-methyl-N-(4-(2-(methylamino)-2-oxoethyl)phenyl)isoxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.